1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine
CAS No.: 667912-03-0
Cat. No.: VC21399943
Molecular Formula: C11H15FN2O2S
Molecular Weight: 258.31g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 667912-03-0 |
---|---|
Molecular Formula | C11H15FN2O2S |
Molecular Weight | 258.31g/mol |
IUPAC Name | 1-(3-fluorophenyl)sulfonyl-4-methylpiperazine |
Standard InChI | InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Standard InChI Key | XISZKCFQQNUFOI-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
Introduction
Chemical Properties and Structure
The compound 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine features a piperazine heterocycle with specific functional groups that determine its chemical behavior and potential biological interactions. According to structural data, this compound exists as the parent compound (CID 852182) of the related 1-(3-Fluorophenyl)sulfonyl-4-methylpiperazin-4-ium salt .
Chemical Identifiers and Basic Properties
The following table presents the fundamental chemical identifiers and properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine:
Structural Features
The structure of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine incorporates several important functional elements:
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A piperazine heterocycle: A six-membered ring containing two nitrogen atoms at positions 1 and 4
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A methyl group attached to one nitrogen atom (position 4)
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A sulfonyl group (SO₂) connecting the piperazine to the aromatic ring
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A 3-fluorophenyl group with the fluorine atom at the meta position
These structural features contribute to the compound's three-dimensional conformation and influence its physical properties, including solubility, melting point, and potential interactions with biological targets.
Structure-Activity Relationships
Examining structure-activity relationships of similar compounds provides context for understanding how the specific structural features of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine might influence its biological properties.
Impact of Fluorine Substitution
The presence of fluorine at the meta position of the phenyl ring is a significant structural feature that can influence various properties:
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Enhanced metabolic stability due to the strong C-F bond
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Altered electronic distribution affecting binding interactions
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Modified lipophilicity and membrane permeability
Research on related compounds has shown that "changing the fluoro substituent to chloro and bromo groups further increased the potency" , suggesting that halogen substitution patterns can significantly affect biological activity.
Influence of Piperazine Substitution
The methyl substituent on the piperazine ring is another key structural element. Studies on similar compounds have revealed that "2-Methyl-piperazine had similar MAGL inhibitory activity as compound 37. 2,2-Dimethyl or 3,3-dimethyl substitution resulted in decreased potency as compared to 3-methyl substituted piperazines."
This suggests that the position and number of methyl substituents on the piperazine ring can significantly influence biological activity, with implications for the potential properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine, a comparison with structurally related compounds is valuable.
Comparison with Other Sulfonyl Derivatives
The table below compares several key properties of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine with other structurally related compounds mentioned in the search results:
The differences in ring structure (piperazine versus pyrrolidine) and position of fluorine substitution (meta versus para) likely confer distinct physicochemical properties and potential biological activities to these compounds.
Research Challenges and Future Directions
The development and investigation of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine present several research challenges and opportunities for future exploration.
Analytical Characterization
Complete characterization of the compound's physical properties, including solubility profiles, stability under various conditions, and spectroscopic data, would provide valuable information for researchers interested in its applications. Current published data appears limited regarding these specific properties.
Biological Evaluation
Based on the activities of structurally related compounds, future research directions might include:
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Evaluation of enzyme inhibition properties, particularly against MGL and ABHD6
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Assessment of selectivity against related serine hydrolases
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Investigation of potential applications in pain management and anti-inflammatory contexts, similar to related compounds
Synthetic Optimization
Development of efficient synthetic routes specifically tailored for 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine would facilitate further research. Optimization of reaction conditions, yield improvement, and scale-up protocols represent important areas for investigation.
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